Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple heterocyclic rings and functional groups in its structure makes it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, followed by the introduction of the 4-fluorophenyl group and the thioacetamido moiety. The final step involves esterification to obtain the ethyl ester derivative. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic core, using reagents like halides or amines
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets, such as enzymes and receptors.
Biological Research: It is used in the study of cellular processes and signaling pathways, particularly those involving kinase inhibition and receptor modulation.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar heterocyclic core and exhibit comparable biological activities, such as kinase inhibition.
Triazolo[1,5-c]pyrimidine derivatives: These compounds also possess a triazole ring and are studied for their potential therapeutic applications.
Uniqueness
Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets and undergo diverse chemical reactions makes it a valuable compound for research and development .
Properties
Molecular Formula |
C24H19FN6O3S |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
ethyl 3-[[2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H19FN6O3S/c1-2-34-23(33)16-4-3-5-18(12-16)26-21(32)14-35-24-28-27-22-20-13-19(15-6-8-17(25)9-7-15)29-31(20)11-10-30(22)24/h3-13H,2,14H2,1H3,(H,26,32) |
InChI Key |
MIPAJAQGNYHZQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.